(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
Description
Properties
IUPAC Name |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O2S/c21-17-10-8-14(9-11-17)18-13-27-20(23-18)16(12-22)6-3-5-15-4-1-2-7-19(15)24(25)26/h1-11,13H/b5-3+,16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQOLWRESVNMDT-XPNFCJTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative.
Substitution Reactions: Introduction of the chlorophenyl and nitrophenyl groups through electrophilic aromatic substitution.
Formation of the Penta-2,4-dienenitrile Backbone: This could involve a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds featuring thiazole and nitrile functionalities exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives of thiazole effectively target cancer cells by inducing apoptosis and inhibiting cell cycle progression. The specific mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in anticancer therapies .
1.2 Antimicrobial Properties
The thiazole ring present in this compound contributes to its antimicrobial activity. Studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal properties. The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria, showing effective inhibition of growth .
Material Science
2.1 Organic Electronics
The unique electronic properties of (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improvements in efficiency and stability .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiazole-based compounds, including this compound. The results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro through the activation of apoptotic pathways .
Case Study 2: Organic Photovoltaics
A recent investigation into organic photovoltaics highlighted the use of this compound as an active layer material. The study reported an increase in power conversion efficiency when utilizing this compound compared to traditional materials .
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if the compound is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In catalysis, it might act as a ligand that stabilizes transition states in chemical reactions.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Nitro Group Position : Ortho-substitution in the target compound may reduce binding affinity compared to para-substituted analogs (e.g., Compound A) due to steric hindrance .
- Thiazole vs. Thiadiazole : Thiadiazoles (Compounds C, D) generally exhibit higher bioactivity but lower metabolic stability than thiazoles .
- Electron-Withdrawing Groups : The nitrile in the target compound provides stronger electron withdrawal than esters (Compound E) or amides (Compound F), enhancing electrophilic reactivity .
Biological Activity
The compound (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile, commonly referred to as thiazole-based nitrile, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The IUPAC name for this compound indicates a complex structure featuring a thiazole ring, chlorophenyl group, and a nitrophenyl substituent. The molecular formula is , with a molecular weight of approximately 394.85 g/mol. The compound's structure is critical to its biological activity, influencing its interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, studies indicate that the presence of the thiazole moiety enhances antibacterial efficacy by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .
| Compound | Target | IC50 (μg/mL) |
|---|---|---|
| Thiazole derivative A | DNA gyrase | 12 |
| Thiazole derivative B | Topoisomerase IV | 0.012 |
Anticancer Activity
The compound has shown promise in anticancer research. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells through various pathways. For example, they can inhibit key signaling pathways involved in cell proliferation and survival. Studies have reported that similar compounds effectively target BRAF(V600E) mutations and exhibit cytotoxic effects against multiple cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, thiazole-based compounds have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated microglia. This suggests potential therapeutic applications in neuroinflammatory conditions such as Parkinson's disease .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and cancer cell proliferation.
- Cytokine Modulation : It reduces the expression of inflammatory mediators by interfering with NF-κB signaling pathways.
- Apoptotic Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several studies have investigated the biological activities of thiazole-based compounds similar to this compound:
- Study 1 : A recent study evaluated the antibacterial efficacy of several thiazole derivatives against Staphylococcus aureus, revealing that certain modifications significantly enhanced potency compared to standard antibiotics .
- Study 2 : Another investigation focused on the anti-inflammatory properties of thiazole derivatives in a mouse model of neuroinflammation. Results indicated that treatment with these compounds significantly reduced markers of inflammation and improved behavioral outcomes .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction conditions. For analogous thiazole-containing nitriles, palladium or copper catalysts (e.g., PdCl₂ or CuI) in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) are effective for cyclization and coupling steps. Temperature control (60–80°C) and stoichiometric ratios of precursors (e.g., 4-(4-chlorophenyl)thiazole derivatives and nitrophenyl aldehydes) are critical to achieving >70% yields. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm stereochemistry (E/Z configuration) and substituent positions.
- Elemental Analysis (CHNS) : Validate empirical formula purity (e.g., deviations <0.3% for C, H, N).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error .
Q. How can researchers mitigate byproduct formation during synthesis?
Byproducts often arise from incomplete cyclization or nitro-group reduction. Strategies include:
- Using anhydrous solvents to prevent hydrolysis.
- Adding catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.
- Monitoring reaction progress with TLC at 30-minute intervals .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the thiazole-nitrophenyl coupling step?
The reaction likely proceeds via a Michael addition mechanism, where the electron-deficient nitrophenyl group acts as an electrophile. Density functional theory (DFT) studies on similar systems suggest that the thiazole’s sulfur atom stabilizes transition states through hyperconjugation, favoring para-substitution on the nitrophenyl ring. In-situ IR spectroscopy can track intermediate formation .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction is definitive. For analogous compounds, slow evaporation of ethanol solutions yields diffraction-quality crystals. Refinement protocols (e.g., SHELXL) with riding hydrogen atoms and anisotropic displacement parameters for heavy atoms (Cl, S, N) achieve R-factors <0.05. Note: The nitro group’s planarity may introduce torsional strain, requiring careful disorder modeling .
Q. What strategies reconcile conflicting bioactivity data across studies?
Discrepancies in IC₅₀ values or binding affinities may stem from:
Q. How does the electronic nature of substituents influence the compound’s photostability?
The 2-nitrophenyl group’s electron-withdrawing effect increases susceptibility to UV degradation. Accelerated stability studies (e.g., 365 nm light, 48 hours) show >50% degradation, monitored via HPLC. Substituting with electron-donating groups (e.g., methoxy) reduces degradation by 30–40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
